molecular formula C29H40NOPS B6290193 [S(R)]-N-[(S)-[2-(di-t-butylphosphino)phenyl[(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2565792-62-1

[S(R)]-N-[(S)-[2-(di-t-butylphosphino)phenyl[(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No.: B6290193
CAS No.: 2565792-62-1
M. Wt: 481.7 g/mol
InChI Key: VMIJVPQONBLCFF-OOOSNSGVSA-N
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Description

[S(R)]-N-[(S)-[2-(di-t-butylphosphino)phenyl[(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C29H40NOPS and its molecular weight is 481.7 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(S)-[2-(di-t-butylphosphino)phenyl[(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95% is 481.25682307 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Its potential applications in orthopedics and other fields warrant exploration . If you need more detailed information or have additional questions, feel free to ask! 😊

Biological Activity

The compound [S(R)]-N-[(S)-[2-(di-t-butylphosphino)phenyl[(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95%], identified by the CAS number 2561513-58-2, is a sulfinamide derivative notable for its potential biological activities. This compound belongs to a class of phosphine ligands that have garnered attention in medicinal chemistry for their applications in asymmetric synthesis and as chiral auxiliaries.

  • Molecular Formula : C34H54NOPS
  • Molecular Weight : 555.8 g/mol
  • Purity : ≥ 95%
  • Storage Conditions : Should be stored under argon to prevent oxidation.

The biological activity of this compound primarily stems from its ability to act as a chiral auxiliary in asymmetric synthesis. The sulfinamide functional group enhances nucleophilicity, facilitating reactions with organometallic compounds. This property has been exploited in the synthesis of various biologically active molecules, including potential anti-cancer agents.

Cancer Research

Recent studies have highlighted the role of sulfinamides in developing farnesyltransferase inhibitors, which are crucial in cancer therapy. The compound's structure allows it to interact effectively with biological targets involved in cell signaling pathways associated with cancer proliferation and metastasis .

Enantioselective Synthesis

The compound has been utilized in the synthesis of enantiopure compounds, which are vital in pharmaceutical applications due to their differing biological activities based on stereochemistry. For instance, the use of [S(R)]-N-[(S)-[2-(di-t-butylphosphino)phenyl[(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide has shown promise in synthesizing chiral amines and heterocycles that exhibit significant biological activities .

Study 1: Synthesis of Chiral Amine Derivatives

A study demonstrated the effectiveness of using this sulfinamide in the asymmetric synthesis of chiral amines. The reaction involved the condensation of aldehydes with the sulfinamide, yielding products with high enantiomeric excess. The resulting amines were further transformed into nitrogen-containing heterocycles, which are known for their diverse biological activities .

Study 2: Farnesyltransferase Inhibition

Another investigation focused on the development of benzofuran-based farnesyltransferase inhibitors utilizing this compound. The sulfinamide's ability to stabilize reactive intermediates played a crucial role in enhancing the selectivity and potency of the inhibitors against cancer cell lines .

Data Tables

Property Value
Molecular FormulaC34H54NOPS
Molecular Weight555.8 g/mol
Purity≥ 95%
CAS Number2561513-58-2
Biological Activity Description
Farnesyltransferase InhibitionPotential anti-cancer agent
Chiral AuxiliaryAsymmetric synthesis
Nucleophilic ReactionsFormation of chiral amines

Properties

IUPAC Name

(R)-N-[(S)-(2-ditert-butylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40NOPS/c1-27(2,3)32(28(4,5)6)25-17-13-12-16-24(25)26(30-33(31)29(7,8)9)23-19-18-21-14-10-11-15-22(21)20-23/h10-20,26,30H,1-9H3/t26-,33+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIJVPQONBLCFF-OOOSNSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC3=CC=CC=C3C=C2)NS(=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC3=CC=CC=C3C=C2)N[S@](=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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